1-[(2-fluorobenzyl)sulfonyl]-N-(4-methoxybenzyl)piperidine-4-carboxamide
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Overview
Description
1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[(4-METHOXYPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural components, which include a fluorophenyl group, a methanesulfonyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[(4-METHOXYPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Methanesulfonate: This step involves the reaction of 2-fluorophenol with methanesulfonyl chloride in the presence of a base such as triethylamine to form 2-fluorophenyl methanesulfonate.
Coupling with Piperidine: The next step involves the coupling of the 2-fluorophenyl methanesulfonate with piperidine-4-carboxamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[(4-METHOXYPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the piperidine ring, potentially forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to sulfone derivatives, while reduction can yield alcohol derivatives.
Scientific Research Applications
1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[(4-METHOXYPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where its unique structural features may offer advantages.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[(4-METHOXYPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The fluorophenyl group and methanesulfonyl group are key functional groups that contribute to its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[(4-METHOXYPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE
- 1-[(2-BROMOPHENYL)METHANESULFONYL]-N-[(4-METHOXYPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE
Uniqueness
1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[(4-METHOXYPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s reactivity, binding affinity, and overall biological activity compared to its chloro- and bromo- counterparts.
Properties
Molecular Formula |
C21H25FN2O4S |
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Molecular Weight |
420.5 g/mol |
IUPAC Name |
1-[(2-fluorophenyl)methylsulfonyl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C21H25FN2O4S/c1-28-19-8-6-16(7-9-19)14-23-21(25)17-10-12-24(13-11-17)29(26,27)15-18-4-2-3-5-20(18)22/h2-9,17H,10-15H2,1H3,(H,23,25) |
InChI Key |
GFSGIKYYPXENMP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3F |
Origin of Product |
United States |
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